Rhodium(II) acetate dimer

Description

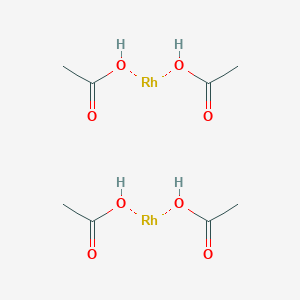

Structure

3D Structure of Parent

Properties

CAS No. |

15956-28-2 |

|---|---|

Molecular Formula |

C8H12O8Rh2 |

Molecular Weight |

441.99 g/mol |

IUPAC Name |

bis(rhodium(2+));tetraacetate |

InChI |

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |

InChI Key |

SYBXSZMNKDOUCA-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] |

Other CAS No. |

42204-14-8 15956-28-2 |

physical_description |

Green powder; Insoluble in water; [Alfa Aesar MSDS] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Tetrakis(μ-acetato)di-rhodium (Rh-Rh); Tetrakis[μ-(acetato-O:O’)]di-Rhodium(Rh-Rh); Bis(Rhodium diacetate); Dirhodium Tetraacetate; Dirhodium(II)tetraacetate; NSC 156310; Rhodium Acetate; Rhodium Diacetate Dimer; Rhodium(II) Acetate; Tetraacetatodir |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dirhodium Tetraacetate and Derivatives

Ligand Exchange Protocols for Dirhodium Tetraacetate Functionalization

Ligand exchange represents a cornerstone in the functionalization of dirhodium tetraacetate, enabling the precise modification of the complex's electronic and steric properties. This versatility has led to the development of a vast library of dirhodium catalysts. osti.govresearchgate.net

Carboxylate Ligand Exchange

The replacement of acetate (B1210297) ligands with other carboxylates is a fundamental and widely practiced strategy for modifying dirhodium(II) complexes. researchgate.netacs.org This process is typically achieved by refluxing dirhodium(II) tetraacetate with an excess of the desired carboxylic acid in a suitable solvent like chlorobenzene (B131634). dntb.gov.ua The acetic acid produced during the reaction is often removed using a Soxhlet extractor containing a mild base to drive the equilibrium towards the product. dntb.gov.ua

This method allows for the introduction of a wide array of functionalities. For instance, the exchange with fluorinated carboxylates, such as trifluoroacetic acid (tfa), can significantly alter the electronic properties of the complex. umsystem.edu It has been demonstrated that even carboxylate groups from the side chains of amino acids like aspartic acid and glutamic acid can displace trifluoroacetate (B77799) ligands in certain dirhodium complexes. umsystem.edu The efficiency of the exchange is influenced by reaction conditions such as temperature and reaction time, which must be carefully controlled to prevent the formation of heteroleptic mixtures or decomposition. acs.org

A general procedure for carboxylate ligand exchange is as follows:

A mixture of the desired carboxylic acid (6 equivalents) and dirhodium(II) tetraacetate (1 equivalent) is refluxed in dry chlorobenzene for 24 hours under a nitrogen atmosphere. A Soxhlet extractor containing a mixture of sodium carbonate and sand is used to trap the acetic acid byproduct. The solvent is then removed under vacuum, and the resulting solid is purified. dntb.gov.ua

Axial Ligand Exchange and its Impact on Complex Properties

While equatorial ligands define the core structure of the dirhodium paddlewheel, axial ligands, though more labile, play a critical role in modulating the complex's reactivity and properties. nih.gov The exchange of these axial ligands, which are typically solvent molecules in the absence of other donors, can significantly influence the electronic environment of the rhodium centers. snmjournals.org This phenomenon is often described in terms of the trans influence, where a strong σ-donating axial ligand can weaken the Rh-Rh bond located trans to it. nih.gov

Computational studies have shown that the coordination of axial ligands alters the chemical environment at the rhodium nuclei, which can be observed through changes in the ¹⁰³Rh NMR chemical shift. snmjournals.org This axial ligation directly affects the energy barriers of catalytic reactions, such as nitrogen extrusion from diazo compounds and subsequent C-H insertion. snmjournals.org For example, the incorporation of tethered axial thioether ligands leads to a shift to higher energy in the UV-vis spectra, which correlates with changes in reactivity and selectivity in cyclopropanation reactions. snmjournals.org The catalytic sites of dirhodium complexes are the axial positions, and by controlling the nature of the axial ligands, one can fine-tune the catalytic process. nih.gov The exchange of axial ligands is generally a more facile process compared to the exchange of the bridging equatorial carboxylates. ethz.ch

Table 1: Impact of Axial Ligands on Dirhodium Complex Properties

| Axial Ligand Type | Observed Effect on Properties | Reference |

| Strong σ-donors | Weaken the trans Rh-Rh bond; modulate reactivity. | nih.gov |

| Solvents | Alter the chemical environment at Rh nuclei; affect energy barriers for N₂ extrusion and C-H insertion. | snmjournals.org |

| Thioethers | Cause a high-energy shift in UV-vis spectra; improve yield and selectivity in cyclopropanation. | snmjournals.org |

Chiral Ligand Incorporation Strategies

The synthesis of enantiomerically pure dirhodium(II) catalysts is a major focus in asymmetric catalysis. The most direct method for incorporating chirality is through the exchange of the achiral acetate ligands with chiral carboxylates. osti.govresearchgate.net N-protected amino acids are a common source of chiral ligands, leading to highly effective catalysts for a variety of enantioselective transformations. researchgate.net

For example, catalysts like Rh₂(S-PTTL)₄ (derived from N-phthaloyl-tert-leucine) and those based on triphenylcyclopropane carboxylate (TPCP) are synthesized via ligand exchange with dirhodium tetraacetate. osti.gov The stereopurity of the incorporated chiral ligand can have a significant impact on the resulting catalyst's structure and its enantioselectivity in catalytic reactions. dntb.gov.ua Research has shown that using ligands with varying enantiomeric excess (ee) can lead to the formation of diastereomeric catalyst species, which may exhibit non-linear effects in asymmetric catalysis. dntb.gov.ua The general procedure for this exchange is similar to that for other carboxylates, involving refluxing the chiral carboxylic acid with dirhodium tetraacetate. dntb.gov.ua

Targeted Synthesis of Homoleptic and Heteroleptic Dirhodium(II,II) Paddlewheel Complexes

The synthesis of dirhodium(II,II) paddlewheel complexes can be targeted to produce either homoleptic or heteroleptic structures. google.comresearchgate.net Homoleptic complexes, which contain four identical bridging ligands, are typically synthesized by reacting dirhodium tetraacetate with a large excess (e.g., eight equivalents) of the desired carboxylic acid. acs.orggoogle.com This drives the ligand exchange reaction to completion.

In contrast, heteroleptic complexes, which feature a mixture of bridging ligands, are generally obtained through partial carboxylate exchange by carefully controlling the stoichiometry of the reactants. google.com For example, reacting a dirhodium tetracarboxylate complex with just one equivalent of a different carboxylic acid can lead to the formation of a complex with one new ligand and three of the original ligands. google.comnih.gov The synthesis of heteroleptic complexes can be more challenging due to the potential for forming a statistical mixture of products, often requiring careful purification by methods such as column chromatography. google.com

Table 2: Synthetic Strategies for Homoleptic vs. Heteroleptic Dirhodium Complexes

| Complex Type | Synthetic Strategy | Key Factors | Example Product | Reference |

| Homoleptic | Complete ligand exchange | Large excess of incoming ligand; high temperature. | [Rh₂(fca)₄] | google.com |

| Heteroleptic | Partial ligand exchange | Controlled stoichiometry (e.g., 1 equivalent of incoming ligand). | [Rh₂(fca)(piv)₃] | google.com |

Radiosynthesis of Labeled Dirhodium Tetraacetate Analogues for Advanced Studies

The development of radiolabeled dirhodium complexes is an area of interest for potential applications in therapeutic and diagnostic radiopharmaceuticals. While the direct radiosynthesis of dirhodium tetraacetate with common imaging or therapeutic radionuclides is not widely documented, research has focused on the synthesis of other rhodium complexes, particularly with the isotope rhodium-105 (B1205050) (¹⁰⁵Rh). researchgate.netiaea.org

¹⁰⁵Rh is a reactor-produced radionuclide with therapeutic potential. iaea.org Studies have investigated the synthesis of stable ¹⁰⁵Rh(III) complexes with various chelating ligands, such as tetradentate thioether macrocycles. researchgate.netnih.goviaea.org These syntheses involve complexing no-carrier-added (NCA) ¹⁰⁵Rh(III) with the chelating agent under optimized conditions of pH, temperature, and time to achieve high radiochemical yields. nih.gov For instance, the complexation of ¹⁰⁵Rh with 1,5,9,13-tetrathiacyclohexane-3,11-diol has been achieved in high yield (>90%) under mild conditions. nih.gov

Other research has explored the synthesis of carbonyl complexes of ¹⁰⁵Rh with oxygen-containing ligands like tropolone (B20159) and acetylacetone. osti.gov Additionally, efforts have been made to label various biomolecules and chelators with other metallic radionuclides like technetium-99m (⁹⁹ᵐTc), which could conceptually be applied to dirhodium-based systems, although this remains a synthetic challenge. dntb.gov.uagoogle.comresearchgate.net The goal of such radiosyntheses is to create stable, high-specific-activity complexes that can be targeted to specific biological sites for imaging or therapy. researchgate.netsnmjournals.org

Post-Synthetic Modification of Dirhodium Assemblies

Post-synthetic modification (PSM) is a powerful strategy for functionalizing pre-formed molecular assemblies, such as metal-organic polyhedra (MOPs) and metal-organic frameworks (MOFs), that are constructed from dirhodium paddlewheel units. nih.gov This approach allows for the introduction of new chemical functionalities onto the surface of these assemblies without altering their core structure. nih.gov

The axial coordination sites on the dirhodium units within these structures are readily accessible for modification through coordination chemistry. nih.gov For example, the external surface of stable rhodium-based cuboctahedral MOPs can be functionalized by coordinating new ligands to the twelve available axial sites of the dirhodium moieties. nih.gov Covalent modification is also possible, for instance, by performing chemical reactions on the organic linkers that connect the dirhodium nodes. nih.gov These PSM techniques can be used to tune properties like solubility, or to introduce catalytic sites or recognition groups for applications in delivery, sorption, and catalysis. nih.gov

Elucidation of Molecular and Electronic Structures in Dirhodium Tetraacetate Systems

Theoretical Investigations of Metal-Metal Bonding in Dirhodium Cores

The nature of the metal-metal bond in dirhodium tetraacetate and its derivatives has been a subject of extensive theoretical study. These investigations aim to unravel the intricate electronic structure that governs the compound's reactivity and physical properties.

The electronic configuration of the dirhodium(II) core is complex, and its ground state has been rigorously investigated using various quantum chemical methods. researchgate.net Approaches such as Broken Symmetry (BS) Hartree-Fock (HF), BS Density Functional Theory (DFT), and BS hybrid DFT (HDFT) have been instrumental in understanding the electronic nature of lantern-type dinuclear rhodium(II) tetraacetato complexes like [Rh₂(CH₃COO)₄(L)₂]. researchgate.net These methods are particularly useful for systems with potential antiferromagnetic coupling between metal centers. researchgate.net

For dirhodium tetraacetate, the ground spin state is a singlet (S=0), resulting from weak antiferromagnetic coupling between the two Rh(II) ions. researchgate.net Broken-symmetry DFT calculations have been employed to analyze the electronic structure, providing insights into the natural molecular orbitals (MOs) and their occupation numbers, which can be challenging to obtain through symmetry-adapted approaches. researchgate.net Theoretical studies have concluded that different proposed electronic configurations can arise based on the positioning of axial ligands, such as water molecules, rather than significant changes along the Rh-Rh bond itself. researchgate.net The stability of the σ and δ orbitals can be altered depending on the Rh-axial ligand distance. researchgate.net The technique of decomposing bond order indices into their σ-, π-, and δ-contributions has also been proposed to analyze the electronic structure in detail. researchgate.net

The metal-metal bond in dirhodium(II) complexes is generally described as a single bond. researchgate.netunina.it The molecular orbital diagram for the dirhodium core is widely accepted to have a σ²π⁴δ²δ²π⁴ ground state configuration, which corresponds to a net bond order of one. researchgate.netunina.it This configuration arises from the interaction of the d-orbitals on the two rhodium atoms. researchgate.net

However, this simplified model does not fully account for the observed strength and shortness of the Rh-Rh bond. unina.it More advanced computational analyses, including DFT, indicate that there is substantial mixing between the metal-metal orbitals and the orbitals of the bridging acetate (B1210297) ligands. researchgate.netunina.it Specifically, ligand orbitals with the same symmetries as the Rh-Rh σ and π orbitals can interact significantly. researchgate.net This mixing is enhanced in derivatives with more electron-withdrawing ligands, such as trifluoroacetate (B77799), where ligand orbitals are destabilized by interactions with filled fluorine p-orbitals, leading to greater metal-ligand orbital mixing. researchgate.net Natural bond orbital analysis confirms the presence of a strong Rh(II)-Rh(II) single σ-bond. researchgate.netresearchgate.net The presence of axial ligands also influences the MO energies, typically destabilizing all orbitals due to the introduction of electron density onto the rhodium core, which can raise the relative energy of the Rh σ orbital with respect to the δ and π orbitals. manchester.ac.uk

The electronic structure of dirhodium tetraacetate is directly correlated with its absorption spectra, and these spectra are highly sensitive to the presence and nature of axial ligands. manchester.ac.ukchemrxiv.org The coordination of axial ligands, even weak ones like solvent molecules, populates a vacant Rh-Rh σ* orbital, leading to observable color changes. chemrxiv.org This phenomenon is a macroscopic manifestation of the alteration of the electronic structure. chemrxiv.org

The lowest energy band in the visible region of the spectrum of dirhodium tetraacetate adducts is typically assigned to a π(Rh₂) → σ(Rh₂) transition. manchester.ac.uk The introduction of neutral axial ligands causes this absorption feature to shift to higher energy (a blue shift). ed.govresearchgate.net The magnitude of this shift corresponds to the ligand's donor strength and its position in the spectrochemical series. ed.govresearchgate.net For example, DFT and time-dependent DFT (TD-DFT) calculations show that axial ligation increases the HOMO-LUMO gap. chemrxiv.org In the absence of an axial ligand, the LUMO energy is lower, but upon coordination with a ligand like acetonitrile, the LUMO energy significantly increases, widening the gap. chemrxiv.org

With strongly interacting axial ligands like halides (Cl⁻, Br⁻, I⁻), additional intense charge-transfer bands appear, assigned as σ(Rh-X) → σ*(Rh₂) transitions. researchgate.net Computational studies have been used to simulate the electronic spectra of various dirhodium carboxylates, confirming these assignments and the influence of both bridging and axial ligands on the transition energies. researchgate.netmanchester.ac.uk

Structural Characterization of Dirhodium Tetraacetate Derivatives

The paddlewheel structure of dirhodium tetraacetate is not rigid; its geometry is responsive to changes in the surrounding ligands, both at the bridging and axial positions.

The rhodium-rhodium bond distance in dirhodium tetraacetate and its derivatives is a key structural parameter that reflects the nature of the metal-metal and metal-ligand interactions. In the bis-aqua adduct of dirhodium tetraacetate, [Rh₂(μ-O₂CCH₃)₄(H₂O)₂], the Rh-Rh distance is approximately 2.38 Å. nih.gov This distance is sensitive to the nature of the axial ligand (L) and can vary, typically within the range of 2.38 to 2.52 Å. researchgate.netresearchgate.net For instance, the Rh-Rh bond length in tetrakis(2,4,6-triisopropylbenzoato)dirhodium(II) with no axial ligation is 2.3498(4) Å, which is only slightly shorter than its bis-acetone adduct at 2.3700(4) Å. researchgate.net The coordination of stronger axial donor ligands, such as those with sulfur atoms like methionine, can exert a trans influence, leading to an elongation of the Rh-Rh bond to distances around 2.41 Å. nih.gov In some cases, with different bridging ligands, the Rh-Rh distance can extend to 2.4555 (3) Å. researchgate.net

The torsion angle around the Rh-Rh bond is typically close to zero in complexes with four identical bridging ligands like acetate. researchgate.net However, in derivatives where the bridging ligands are not symmetrical or are substituted, a non-zero torsion angle may be observed. researchgate.netresearchgate.net

| Complex | Axial Ligand (L) | Rh-Rh Distance (Å) | Reference |

|---|---|---|---|

| [Rh₂(TiPB)₄] | None | 2.3498(4) | researchgate.net |

| [Rh₂(TiPB)₄(OCMe₂)₂] | Acetone | 2.3700(4) | researchgate.net |

| [Rh₂(O₂CCH₃)₄(H₂O)₂] | Water | ~2.38 | nih.gov |

| [Rh₂(O₂CCH₃)₄(py)₂] | Pyridine | 2.3963(2) | researchgate.netmdpi.com |

| [Rh₂(O₂CCH₃)₄(DBU)₂] | DBU | 2.4108(3) | mdpi.com |

| [Rh₂(O₂CCH₃)₄(HMet)₂] | Methionine | ~2.41 | nih.gov |

| [Rh₂(O₂CCH₃)₄(P(OMe)₃)₂] | Trimethyl phosphite | 2.4555(3) | researchgate.net |

The geometry of the dirhodium core is significantly influenced by both the steric and electronic properties of its ligands. researchgate.net Electron-withdrawing groups on the bridging carboxylate ligands, such as trifluoroacetate (TFA), can affect the electronic properties of the dirhodium core. researchgate.netsemanticscholar.org While these groups withdraw electron density, they can also enhance metal-ligand orbital mixing, which subtly alters the geometry. researchgate.net For example, the Rh-Rh bond length in [Rh₂(O₂CCF₃)₄(OCMe₂)₂] is 2.406 Å, which is longer than in some naphthoate derivatives, suggesting the electronic effects are complex. semanticscholar.org

The application of computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), has been instrumental in providing a detailed understanding of the molecular and electronic properties of dirhodium tetraacetate, [Rh₂(OAc)₄]. These methods offer insights that complement experimental data and help to rationalize the observed reactivity and spectroscopic behavior of this important compound.

Excited State Dynamics and Photochemical Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for studying the excited states of molecules, providing insights into their photophysical and photochemical behavior. researchgate.netnih.gov In the context of dirhodium tetraacetate, TDDFT calculations have been essential for interpreting electronic absorption spectra and understanding the nature of its excited states. researchgate.netresearchgate.netnih.gov

Upon excitation with visible light, dirhodium tetraacetate complexes exhibit long-lived transient absorption signals, which are assigned to electronic excited states. tandfonline.comresearchgate.net TDDFT calculations help to identify the specific electronic transitions responsible for these absorptions. nih.gov For example, in dirhodium tetra(n-naphthoate) complexes, TDDFT has been used to distinguish between d-d transitions and metal-to-metal-ligand charge transfer (MMLCT) excitations in the visible region. semanticscholar.org The simulated UV-vis spectra generated from TDDFT calculations often show good agreement with experimental data. researchgate.netnih.gov

The photochemical properties of dirhodium tetraacetate are directly linked to the nature of its excited states. While the excited state of Rh₂(O₂CCH₃)₄ itself does not typically engage in hydrogen abstraction, its one-electron oxidized form, [Rh₂(O₂CCH₃)₄]⁺, which can be generated photochemically, is a potent oxidizing agent capable of cleaving DNA. tandfonline.com TDDFT studies have been instrumental in understanding the mechanisms of such photochemical reactions, including the photocatalytic evolution of hydrogen. consensus.appresearchgate.net By calculating the relative free-energy diagrams, TDDFT can help to clarify the energy profiles of reaction mechanisms and identify rate-determining steps. consensus.app

Table 2: TDDFT Calculated Excitation Properties for Dirhodium Tetraacetate Derivatives

| Complex | Calculated Transition | Excitation Energy (eV) | Oscillator Strength | Reference |

| [Rh₂(AcO)₄(S-HMet)(H₂O)] | - | Corresponds to 283 nm absorption | - | nih.gov |

| [Rh₂(AcO)₄(S-HMet)₂] | - | Corresponds to 307 nm absorption | - | nih.gov |

| [Rh₂(1-NC)₄(OCMe₂)₂] | d-d and MMLCT | Visible region | - | semanticscholar.org |

| [Rh₂(2-NC)₄(OCMe₂)₂] | d-d | Visible region | - | semanticscholar.org |

Note: Specific numerical values for excitation energies and oscillator strengths are often highly dependent on the computational model and are not always explicitly stated in the provided text. The table illustrates the type of information derived from TDDFT studies.

Mechanistic Pathways and Reaction Dynamics in Dirhodium Tetraacetate Catalysis

Catalytic Cycles and Intermediate Elucidation

The catalytic activity of dirhodium tetraacetate is centered around its interaction with diazo compounds to form key reactive intermediates. The elucidation of these intermediates and their subsequent reactivity forms the cornerstone of understanding the catalytic cycles.

The catalytic cycle typically commences with the reaction of dirhodium tetraacetate with a diazo compound. wikipedia.org This interaction involves the nucleophilic attack of the diazo carbon onto one of the electrophilic axial sites of the dirhodium complex. Subsequent expulsion of dinitrogen (N₂) generates a highly reactive rhodium carbenoid intermediate. emory.edu This species is central to the catalytic activity of dirhodium tetraacetate.

The reactivity of the rhodium carbenoid is diverse and includes several key transformations:

Cyclopropanation: Rhodium carbenoids readily react with alkenes to form cyclopropane (B1198618) rings. wikipedia.org Mechanistic studies suggest a concerted but potentially asynchronous pathway where the carbene is transferred to the double bond. emory.edudatapdf.com The stereochemistry of the alkene is generally retained in the cyclopropane product. wikipedia.org

C-H Insertion: A powerful application of dirhodium tetraacetate catalysis is the insertion of the carbenoid into carbon-hydrogen bonds, enabling the direct functionalization of otherwise unreactive C-H bonds. nih.govcaltech.edu This reaction has been extensively studied for both intramolecular and intermolecular transformations, providing a direct route to the synthesis of complex organic molecules. nih.govacs.org The selectivity of C-H insertion is influenced by steric and electronic factors of both the substrate and the catalyst. nih.govacs.org

Ylide Formation: Rhodium carbenoids can react with heteroatoms containing lone pairs, such as nitrogen, oxygen, and sulfur, to form ylide intermediates. researchgate.net These ylides are versatile intermediates that can undergo a range of subsequent transformations. researchgate.net

The nature of the substituents on the diazo compound significantly influences the reactivity of the resulting carbenoid. Donor/acceptor-substituted carbenes, for instance, exhibit unique reactivity profiles compared to acceptor-only substituted carbenes, leading to different selectivities and reaction outcomes. nih.gov

Beyond carbenoids, dirhodium tetraacetate can also catalyze reactions involving nitrene and ylide intermediates.

Nitrene Intermediates: Analogous to the generation of carbenoids from diazo compounds, dirhodium tetraacetate can catalyze the decomposition of azides or other nitrene precursors to form rhodium nitrene intermediates. These electrophilic species can undergo C-H amination and aziridination reactions, providing efficient methods for the introduction of nitrogen-containing functional groups. researchgate.netnih.gov Computational studies have been employed to investigate the electronic structure and reactivity of these nitrene intermediates. nih.gov

Ylide Intermediates: As mentioned, rhodium carbenoids react with Lewis bases to form ylides. researchgate.net Carbonyl ylides, formed from the reaction of rhodium carbenoids with aldehydes or ketones, can undergo [3+2] cycloaddition reactions with dipolarophiles to generate five-membered heterocyclic rings. nih.gov Similarly, azomethine ylides, generated from imines, participate in cycloaddition reactions. researchgate.net The formation and subsequent reactions of these ylide intermediates have been successfully utilized in the stereospecific synthesis of epoxides and aziridines. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Dirhodium-Catalyzed Reactions

A deeper understanding of the reaction mechanisms is gained through the study of their kinetic and thermodynamic properties. These investigations provide insights into the rate-determining steps and the energy profiles of the catalytic cycles.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state structures of chemical reactions. In the context of dirhodium tetraacetate catalysis, ¹³C KIEs have been instrumental in elucidating the mechanism of cyclopropanation reactions. emory.edu For the reaction of ethyl diazoacetate with styrenes, a significant ¹³C KIE is observed at the terminal olefinic carbon, while a smaller effect is seen at the internal carbon. datapdf.com This observation is consistent with a highly asynchronous, concerted transition state where bond formation to the terminal carbon is more advanced than bond formation to the internal carbon. emory.edudatapdf.com These experimental findings are often corroborated by theoretical calculations. emory.edu

| Reaction | Isotope Position | Observed KIE | Mechanistic Implication |

| Cyclopropanation of styrene (B11656) with methyl phenyldiazoacetate | Terminal olefinic carbon | 1.024 | Significant bond formation in the transition state. emory.edudatapdf.com |

| Cyclopropanation of styrene with methyl phenyldiazoacetate | Internal olefinic carbon | 1.003-1.004 | Less advanced bond formation in the transition state. emory.edudatapdf.com |

| Cyclopropanation with ethyl diazoacetate | Terminal olefinic carbon | 1.012-1.015 | Earlier transition state compared to phenyldiazoacetate. emory.edu |

Many dirhodium-catalyzed reactions have the potential to form multiple products through competing reaction pathways. For example, a rhodium carbenoid can undergo cyclopropanation, C-H insertion, or dimerization. The distribution of products is determined by the relative activation energies of these competing pathways. Computational studies, particularly using Density Functional Theory (DFT), have been invaluable in mapping the energetic landscapes of these reactions. caltech.edu These studies can predict the preferred reaction pathway and explain the observed chemo-, regio-, and stereoselectivities. The calculations often reveal subtle electronic and steric factors that govern the reaction outcome.

Computational Mechanistic Studies

Computational chemistry has emerged as an indispensable tool for investigating the mechanisms of dirhodium tetraacetate-catalyzed reactions. whiterose.ac.uknih.gov Density Functional Theory (DFT) calculations, in particular, have provided detailed insights into the structures of intermediates and transition states, as well as the energetics of the entire catalytic cycle. emory.edursc.org

These computational studies have been successfully applied to:

Elucidate Reaction Mechanisms: DFT calculations have been used to support or refine proposed mechanisms for a wide range of reactions, including cyclopropanation, C-H insertion, and ylide formation. emory.educaltech.edunih.gov For example, calculations have confirmed the asynchronous nature of the cyclopropanation transition state. emory.edu

Explain Selectivity: Computational models can rationalize the origins of stereoselectivity, regioselectivity, and chemoselectivity observed in many reactions. nih.gov By comparing the energies of different transition states leading to various products, researchers can predict and understand the factors that control the reaction's outcome.

Guide Catalyst Design: Theoretical calculations can be used to predict how modifications to the catalyst structure, such as changing the bridging ligands, will affect its reactivity and selectivity. whiterose.ac.uk This in silico approach can accelerate the discovery of new and improved catalysts. whiterose.ac.uknih.gov

The synergy between experimental and computational studies has been particularly fruitful, providing a comprehensive picture of the mechanistic intricacies of dirhodium tetraacetate catalysis. emory.eduacs.org

Transition State Analysis and Reaction Barrier Determination

The catalytic cycle of dirhodium tetraacetate and its derivatives, particularly in carbene transfer reactions, has been extensively studied through computational methods like Density Functional Theory (DFT). These analyses provide critical insights into the transition states and energy barriers that govern the reaction pathways.

A generally accepted mechanism for reactions involving diazo compounds begins with the nucleophilic attack of the diazo compound on the axial site of the dirhodium catalyst, forming an ylide. This is followed by the extrusion of dinitrogen (N₂) to generate a key intermediate: the dirhodium carbene. This N₂ extrusion step is often associated with a significant activation energy barrier. chemrxiv.org The subsequent step involves the carbene intermediate reacting with a substrate, for instance, through insertion into a C-H bond. chemrxiv.orgacs.org

DFT calculations have been employed to determine the specific energy barriers for these elementary steps. For example, in the rhodium-catalyzed reaction of a diazomethane (B1218177) with an amine-borane adduct, the catalytic cycle was shown to start with the dissociation of a borane (B79455) adduct, followed by coordination of the diazomethane and subsequent N₂ extrusion to form the carbene intermediate via a transition state (TS1) with an activation energy of 11.5 kcal/mol. dicp.ac.cn The subsequent insertion of the rhodium carbene into the B-H bond was identified as the rate-determining step of the reaction. dicp.ac.cn

Similarly, studies on C-H functionalization reveal that the barrier for nitrogen extrusion can be lower than the barrier for the interconversion of the starting diazo compound's conformers. acs.orgacs.org This indicates that the reaction is not under Curtin-Hammett conditions, and the ratio of initial conformers can directly influence the product distribution. acs.orgacs.org The energy of the transition state for the C-H insertion step itself is crucial for determining the reaction's feasibility and rate. For instance, in a selective C-H amination reaction, the hydrogen atom abstraction by the Rh-nitrene species was found to be the rate-determining step, with a calculated barrier of 14.5 kcal/mol for the cleavage of a benzylic C-H bond. nih.gov

Table 1: Calculated Activation Energies for Key Steps in Dirhodium Catalysis

| Reaction Step | Catalyst System | Substrate/Reactant | Activation Energy (kcal/mol) | Source |

|---|---|---|---|---|

| N₂ Extrusion | [Rh] | Diazomethane 1r | 11.5 | dicp.ac.cn |

| Hydrogen Abstraction (Benzylic C-H) | Rh₂(S-tfpttl)₄ | TBPhsNH₂ | 14.5 | nih.gov |

Note: Activation energies are calculated using DFT and may vary based on the specific functional and basis set used.

The analysis of transition state structures provides a detailed picture of the bond-forming and bond-breaking processes. For C-H insertion, the transition state typically involves an interaction between the carbene carbon, the targeted C-H bond of the substrate, and the rhodium center. acs.org The geometry of this transition state, including bond lengths and angles, dictates the energetic favorability of the reaction pathway. nih.gov

Elucidation of Selectivity-Determining Steps

Understanding which step in the catalytic cycle controls the reaction's selectivity (chemo-, regio-, and enantioselectivity) is a primary goal of mechanistic studies. For many dirhodium-catalyzed reactions, selectivity is not determined by a single factor but by a combination of influences across multiple steps.

Computational studies have shown that both the nitrogen extrusion and the subsequent carbene insertion can be selectivity-determining. acs.orgacs.org The enantioselectivity of C-H functionalization by a chiral dirhodium catalyst is influenced by several sequential factors:

Ratio of Diazo Compound Conformers: The initial ratio of conformers of the diazo precursor can dictate the subsequent pathway if their interconversion is slow relative to the reaction. acs.orgacs.org

Formation of Diastereomeric Carbene Intermediates: The chiral catalyst can influence the nitrogen extrusion step, leading to a mixture of diastereomeric rhodium carbene complexes. The barrier to rotation for the interconversion of these carbene diastereomers can be higher than the barrier for the C-H functionalization itself, meaning each diastereomer reacts independently. acs.orgacs.org

Facial Selectivity of Carbene Insertion: Each diastereomeric carbene intermediate can exhibit different facial selectivity during the C-H insertion step, leading to different enantiomeric products. acs.org

Site-selectivity is also determined at the transition state of the C-H insertion or amination step. In a competitive intermolecular amination of tertiary versus benzylic C-H bonds, the rate- and site-selectivity-determining step was the hydrogen atom abstraction by the rhodium-nitrene species. nih.gov DFT calculations revealed an attractive π-π stacking interaction between the substrate and the catalyst's ligand in the transition structure for tertiary C-H activation. This favorable interaction was absent in the transition state for benzylic C-H amination, thereby overriding the intrinsic electronic preference for benzylic functionalization and leading to selective amination of the unactivated tertiary C-H bond. nih.gov This demonstrates how subtle non-covalent interactions within the transition state, guided by the catalyst's structure, can be the decisive factor in determining selectivity.

Role of Axial and Equatorial Ligands in Modulating Catalytic Activity

Ligand-Induced Modifications of Dirhodium Catalysts

The modification of ligands provides a powerful strategy for fine-tuning the performance of dirhodium catalysts. Historically, the primary focus was on altering the four bridging carboxylate or carboxamidate ligands to control electrophilicity and induce asymmetry. acs.orgnih.gov For instance, replacing acetate (B1210297) with more electron-withdrawing groups like trifluoroacetate (B77799) (tfa) increases the Lewis acidity of the rhodium centers. acs.orgnih.gov Chiral carboxamidate ligands have proven exceptionally effective in creating a rigid, well-defined chiral environment around the active site, leading to high enantiocontrol in reactions like cyclopropanation and C-H insertion. nih.gov

More recently, the strategic modification of axial ligands has been recognized as a valuable and straightforward approach to modulate reactivity. acs.org The axial sites are where the substrate initially binds and where electrophilic reactions occur. nsf.gov While often occupied by weakly coordinating solvent molecules, introducing stronger σ-donor ligands at these positions can significantly perturb the electronic structure of the bimetallic core. nsf.gov

Several strategies for ligand-induced modification include:

Ligand Exchange: The straightforward replacement of the original acetate ligands with other carboxylates, carboxamidates, or phosphates is a common method to introduce chirality or alter electronic properties. nih.govnih.gov

Axial Coordination: The addition of external Lewis basic ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to the reaction mixture can lead to in-situ modification of the catalyst. digitellinc.comresearchgate.net This approach has been shown to dramatically improve reactivity and induce stereoselectivity. acs.org

Tethered Ligands: A more sophisticated approach involves designing bridging ligands that have a tethered Lewis basic moiety, such as a thioether. nsf.gov This allows for intramolecular coordination at an axial site, which can modulate the electron density of the dirhodium core and enhance catalytic activity by preventing the formation of inert, doubly-ligated off-cycle complexes. nsf.gov

Axial ligand coordination populates a vacant Rh-Rh σ* orbital, which increases the HOMO-LUMO gap and can be observed through changes in the complex's UV-vis spectrum. chemrxiv.orgnsf.gov This electronic perturbation affects the barriers for key reaction steps, including N₂ extrusion and C-H insertion. chemrxiv.org

Table 2: Effect of Ligand Modification on Dirhodium Catalyst Properties

| Modification Type | Ligand Example | Effect on Catalyst | Impact on Reactivity/Selectivity | Source |

|---|---|---|---|---|

| Equatorial | Chiral Carboxamidates (e.g., MEPY, MPPIM) | Creates rigid chiral pocket | High enantiocontrol in cyclopropanation and C-H insertion | nih.gov |

| Equatorial | Trifluoroacetate (tfa) | Increases Lewis acidity | Affects binding to biomolecules and reaction mechanism | acs.orgnih.gov |

| Axial | Phosphines (e.g., Josiphos) | Tunes reactivity; creates chiral environment | High enantioselectivity in carbonyl addition reactions | acs.org |

| Axial (Tethered) | Thioether | Modulates electron density; enhances activity | Improved yields and selectivity in cyclopropanation | nsf.gov |

Trans Effect and Trans Influence in Bimetallic Catalysis

In the bimetallic "paddlewheel" structure of dirhodium tetraacetate, the two rhodium atoms are in close communication through the Rh-Rh bond. This allows for electronic effects to be transmitted from one metal center to the other, a phenomenon related to the concepts of the trans effect and trans influence. chemrxiv.orgresearchgate.net

Trans Influence: This is a thermodynamic, ground-state effect that describes the tendency of a ligand to weaken the metal-ligand bond trans to itself. researchgate.netlibretexts.org It can be measured experimentally by observing the lengthening of the trans bond via X-ray crystallography. wikipedia.org In the context of a dirhodium catalyst, the coordination of a substrate or an axial ligand to one rhodium atom influences the properties of the other rhodium atom and its associated ligands. chemrxiv.org

Trans Effect: This is a kinetic phenomenon that refers to the increased rate of substitution of a ligand that is positioned trans to another, "trans-directing" ligand. researchgate.netlibretexts.org

Advanced Catalytic Applications of Dirhodium Tetraacetate Complexes

Selective C-H Functionalization Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic organic chemistry, offering a more atom- and step-economical approach to molecular construction compared to traditional methods that rely on pre-functionalized starting materials. snnu.edu.cnnih.govnih.gov Dirhodium tetraacetate has emerged as a particularly effective catalyst for these transformations, facilitating reactions with a high degree of selectivity. nih.govnih.gov The versatility of this catalyst allows for both intermolecular and intramolecular C-H functionalization, providing access to a diverse array of organic compounds. researchgate.net

Intermolecular C-H insertion reactions catalyzed by dirhodium tetraacetate involve the reaction of a rhodium carbene intermediate, typically generated from a diazo compound, with a C-H bond of a separate molecule. nih.govresearchgate.net This methodology allows for the direct formation of new C-C bonds. A significant challenge in intermolecular C-H functionalization is controlling the site-selectivity, as most organic molecules possess numerous C-H bonds with similar reactivity. nih.gov

Early examples of metal carbene-induced intermolecular C-H functionalization were catalyzed by copper, but dirhodium tetracarboxylates were later found to be far superior catalysts for the C-H functionalization of alkanes with ethyl diazoacetate. nih.gov A key advancement in this area has been the development of "donor/acceptor" carbenes, which contain both an electron-donating and an electron-accepting group. nih.gov These carbenes exhibit attenuated reactivity compared to traditional carbenes, leading to greater opportunities for achieving high selectivity in intermolecular C-H functionalization. wisc.edu

Research has demonstrated that by modifying the ligands on the dirhodium catalyst, it is possible to control which C-H bond in a substrate is functionalized. snnu.edu.cnwisc.edu This catalyst-controlled site-selectivity is a powerful tool for synthetic chemists, enabling the targeted modification of complex molecules. nih.govwisc.edu For instance, sterically demanding catalysts can direct the insertion to the most accessible C-H bonds, while less sterically hindered catalysts may favor electronically activated sites. snnu.edu.cnwisc.edu

The table below summarizes representative examples of intermolecular C-H insertion reactions catalyzed by dirhodium tetraacetate and its derivatives, highlighting the substrate, the diazo compound used, the specific catalyst, and the resulting product.

| Substrate | Diazo Compound | Catalyst | Product | Reference |

| Cyclohexane | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl cyclohexylacetate | nih.gov |

| n-Alkanes | Donor/acceptor carbene | Rh₂(TPCP)₄ derivative | Functionalized alkane | wisc.edu |

| Steroids | Donor/acceptor carbene | Rh₂(TCPTAD)₄ | Site-selectively functionalized steroid | wisc.edu |

| Vitamin E derivative | Donor/acceptor carbene | Rh₂(TCPTAD)₄ | Site-selectively functionalized Vitamin E derivative | wisc.edu |

Intramolecular C-H functionalization, often referred to as C-H insertion, is a powerful strategy for the synthesis of cyclic compounds. researchgate.net In these reactions, a rhodium carbene generated from a diazo compound tethered to the substrate inserts into a C-H bond within the same molecule. researchgate.net This approach is particularly useful for the construction of five-membered rings (cyclopentanes), a common structural motif in natural products. acs.orgdntb.gov.ua

The regioselectivity of intramolecular C-H insertion is influenced by both steric and electronic factors. acs.orgdntb.gov.ua The reaction generally favors the formation of five-membered rings due to favorable transition state energies. Dirhodium tetraacetate has been shown to be an effective catalyst for these transformations, promoting the decomposition of diazocarbonyl compounds to generate the reactive carbene intermediate. researchgate.net

For example, the dirhodium tetraacetate-mediated intramolecular C-H insertion of α-diazo ketones is a well-established method for the synthesis of cyclopentanones. acs.org The stereoselectivity of these reactions can often be controlled by the catalyst, leading to the formation of specific stereoisomers. researchgate.net

The following table provides examples of intramolecular C-H functionalization reactions, showcasing the starting material, the resulting cyclic product, and the catalyst employed.

| Starting Material (Diazo Compound) | Product | Catalyst | Reference |

| α-Diazo-α-(alkoxycarbonyl)acetanilides | Oxindoles | Rh₂(OAc)₄ | acs.org |

| Diazoacetates with a tethered alkyl chain | Cyclopentanones | Rh₂(OAc)₄ | dntb.gov.ua |

| γ-Lactam diazocarbonyl compounds | 3,3a-dihydro-2H,5H-pyrrolo[1,2-a]quinoline-1,4-diones | Rh₂(OAc)₄ | researchgate.net |

A significant advancement in dirhodium-catalyzed C-H functionalization has been the development of chiral catalysts that can induce stereoselectivity in the insertion reaction. snnu.edu.cnmorressier.com By employing dirhodium catalysts with chiral carboxylate or carboxamidate ligands, it is possible to achieve high levels of enantioselectivity and diastereoselectivity. snnu.edu.cnnih.gov

The ability to control both site-selectivity and stereoselectivity through catalyst design represents a major breakthrough in synthetic chemistry. snnu.edu.cnnih.govwisc.edu This approach allows for the precise modification of complex molecules at specific positions with defined stereochemistry. nih.govwisc.edu For instance, different dirhodium catalysts have been designed to selectively functionalize primary, secondary, or tertiary C-H bonds. morressier.com

Computational studies have provided valuable insights into the mechanisms of these selective reactions, revealing that factors such as the conformation of the diazo compound and the rhodium carbene intermediate play a crucial role in determining the outcome of the reaction. acs.org The steric and electronic properties of the catalyst's ligands are key to controlling these factors and, consequently, the selectivity of the C-H functionalization. snnu.edu.cnnih.gov

The table below illustrates the power of catalyst control in achieving stereoselective and site-selective C-H functionalization.

| Substrate | Diazo Compound | Catalyst | Selectivity | Product | Reference |

| n-Alkanes | Donor/acceptor carbene | Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ | Site-selective for secondary C-H | Functionalized alkane | snnu.edu.cn |

| n-Alkanes | Donor/acceptor carbene | Rh₂(S-TCPTAD)₄ | Site-selective for tertiary C-H | Functionalized alkane | wisc.edu |

| p-Isopropyltoluene | Trichloroethyl phenyldiazoacetate | Rh₂(S-p-BrTPCP)₄ | Enantioselective | Chiral functionalized toluene | acs.org |

Cycloaddition and Cyclopropanation Reactions

Dirhodium tetraacetate and its derivatives are highly effective catalysts for cycloaddition and cyclopropanation reactions, which are fundamental processes for the construction of cyclic and three-membered ring systems. researchgate.net These reactions typically proceed through the catalytic decomposition of diazo compounds to generate rhodium carbene intermediates, which then react with suitable unsaturated partners. nih.gov

The dirhodium tetraacetate-catalyzed decomposition of diazocarbonyl compounds is a cornerstone of modern cyclopropanation methodology. researchgate.netwikipedia.org The reaction involves the transfer of a carbene fragment from the rhodium catalyst to an alkene, forming a cyclopropane (B1198618) ring. wikipedia.org This transformation is highly valuable in organic synthesis due to the prevalence of the cyclopropane motif in natural products and pharmaceuticals. nih.gov

The mechanism of rhodium-catalyzed cyclopropanation is generally understood to involve the formation of a rhodium carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org The stereochemistry of the alkene is typically retained in the cyclopropane product. wikipedia.org

Dirhodium tetraacetate itself is an effective catalyst for these reactions; however, the development of chiral dirhodium catalysts has enabled highly enantioselective cyclopropanations. wikipedia.orgnih.gov These chiral catalysts, often featuring prolinate or other chiral carboxamidate ligands, can create a chiral environment around the rhodium center, leading to the preferential formation of one enantiomer of the cyclopropane product. nih.govnih.gov The efficiency of these catalytic systems is remarkable, with some reactions achieving high yields and enantioselectivities at very low catalyst loadings. nsf.gov

Below is a table summarizing key features of dirhodium tetraacetate-catalyzed cyclopropanation reactions.

| Alkene | Diazo Compound | Catalyst | Key Feature | Product | Reference |

| Styrene (B11656) | Ethyl diazoacetate | Rh₂(OAc)₄ | General cyclopropanation | Ethyl 2-phenylcyclopropane-1-carboxylate | researchgate.net |

| Styrene | Methyl aryldiazoacetates | Rh₂(R-DOSP)₄ | Enantioselective | Chiral cyclopropyl (B3062369) ester | nih.gov |

| Styrene | Donor/acceptor carbene | Rh₂(p-Ph-TPCP)₄ | Low catalyst loading (0.001 mol%) | Chiral cyclopropyl ester | nsf.gov |

| Dienes | Vinyl diazoacetates | Rh₂(OAc)₄ | Forms divinyl cyclopropanes | Divinyl cyclopropane | wikipedia.org |

Beyond cyclopropanation, dirhodium tetraacetate complexes also catalyze other important cycloaddition reactions, including hetero-Diels-Alder (HDA) reactions. researchgate.net The HDA reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, such as oxygen or nitrogen. youtube.com This reaction is a powerful tool for the synthesis of heterocyclic compounds.

Chiral dirhodium(II) carboxamidates have been shown to be highly efficient catalysts for asymmetric HDA reactions between aldehydes and activated dienes. nih.gov These reactions can proceed with very low catalyst loadings and achieve high enantioselectivities. nih.gov Kinetic studies have revealed that the electronic properties of the reactants have a significant influence on the reaction rate. nih.gov

While less common, dirhodium tetraacetate can also promote ene reactions, which involve the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile").

The table below provides an overview of dirhodium-catalyzed HDA reactions.

| Diene | Dienophile (Aldehyde) | Catalyst | Key Feature | Product | Reference |

| Activated diene | Various aldehydes | Chiral dirhodium(II) carboxamidates | Asymmetric, low catalyst loading | Chiral dihydropyran | nih.gov |

| Oxygen-containing diene | Intramolecular dienophile | (Not specified) | Intramolecular HDA | Bicyclic ether | youtube.com |

Oxidation and Reduction Catalysis

Dirhodium tetraacetate and its derivatives have demonstrated significant catalytic activity in a range of oxidation and reduction reactions. These complexes facilitate transformations that are fundamental to organic synthesis, offering pathways to valuable products under often mild conditions. Their utility in these reactions stems from their ability to access multiple oxidation states and to activate substrates through coordination.

Allylic and Benzylic Oxidations

Dirhodium(II) complexes, particularly dirhodium(II) caprolactamate (Rh₂(cap)₄), have emerged as highly effective catalysts for the allylic and benzylic oxidation of various organic substrates. orgsyn.orgorganic-chemistry.org These reactions are crucial for the introduction of carbonyl functionality at positions adjacent to double bonds or aromatic rings. Typically, these oxidations are carried out using tert-butyl hydroperoxide (TBHP) as the terminal oxidant. orgsyn.orgorganic-chemistry.org The catalytic system is efficient, selective, and can operate under mild conditions with low catalyst loadings, sometimes as low as 0.1 mol%. organic-chemistry.org

The success of this catalytic system is attributed to the formation of the tert-butylperoxy radical. The reaction is initiated by the O-O bond cleavage of TBHP by the dirhodium catalyst. The resulting tert-butoxy (B1229062) radical then abstracts a hydrogen atom from another TBHP molecule at a near diffusion-controlled rate. Subsequently, the oxidized dirhodium species undergoes reductive elimination, producing water and the tert-butylperoxy radical, which is the key oxidant in the catalytic cycle. orgsyn.org Dirhodium caprolactamate is particularly advantageous due to its low oxidation potential and high turnover rates. orgsyn.org

This methodology has been successfully applied to a variety of substrates, including cyclic alkenes, unsaturated steroids, and electron-deficient acyclic alkenes. orgsyn.org For instance, the oxidation of allylic and benzylic alcohols to the corresponding carbonyl compounds can be achieved using stoichiometric amounts of TBHP with 1 mol% of dirhodium(II) tetraacetate in dichloromethane (B109758) at ambient temperature. researchgate.net

| Substrate Type | Catalyst | Oxidant | Product Type | Key Features |

|---|---|---|---|---|

| Cyclic Alkenes | Rh₂(cap)₄ | TBHP | Enones/Enediones | High yields and selectivity organic-chemistry.org |

| Unsaturated Steroids | Rh₂(cap)₄ | TBHP | Oxidized Steroids | Applicable to complex molecules orgsyn.org |

| Allylic/Benzylic Alcohols | Rh₂(OAc)₄ | TBHP | Carbonyl Compounds | Mild conditions, ambient temperature researchgate.net |

| Electron-deficient Acyclic Alkenes | Rh₂(cap)₄ | TBHP | Oxidized Alkenes | Efficient and selective orgsyn.org |

Photochemical Hydrogen Evolution from Aqueous Solutions

Dirhodium tetraacetate has been identified as a promising catalyst for photochemical hydrogen evolution from aqueous solutions. nih.govnih.gov This process is a key component of artificial photosynthesis, aiming to convert solar energy into chemical energy in the form of hydrogen gas. The catalytic cycle involves the absorption of light by a photosensitizer, which then transfers an electron to the dirhodium catalyst. The reduced catalyst can then react with protons from the aqueous solution to produce hydrogen gas, regenerating the catalyst for subsequent cycles.

While the detailed mechanism is complex and the subject of ongoing research, the potential of dirhodium tetraacetate in this field is significant. nih.govmit.edu The development of efficient and robust molecular catalysts for this transformation is a critical step towards sustainable fuel production.

CO₂ Reduction and Ethylene (B1197577) Oligomerization

Dirhodium complexes have shown potential in the catalytic reduction of carbon dioxide (CO₂), a critical area of research for mitigating greenhouse gas emissions and producing valuable chemicals. Specifically, cationic dirhodium(II,II) complexes with formamidinate bridges and chelating diimine ligands have been demonstrated to electrocatalytically reduce CO₂ to formic acid (HCOOH) in the presence of water. rsc.org In these systems, bulk electrolysis reveals the formation of both hydrogen (H₂) and formic acid as the major products. rsc.org

In a related area of C1 chemistry, while direct ethylene oligomerization by dirhodium tetraacetate is not extensively documented, rhodium catalysts are central to related industrial processes like hydroformylation. For instance, the hydroformylation of ethylene in supercritical carbon dioxide has been investigated using rhodium complexes with modified phosphine (B1218219) ligands. remspec.com This process involves the reaction of ethylene with carbon monoxide and hydrogen to form aldehydes, demonstrating the capability of rhodium catalysts to facilitate C-C bond formation with small molecules.

Emerging Catalytic Transformations

Beyond well-established applications, dirhodium tetraacetate and its derivatives are being explored in a variety of emerging catalytic transformations. These novel reactions expand the synthetic utility of these catalysts and open new avenues for the construction of complex organic molecules.

Allylic Alkylation Reactions

A significant advancement in the application of dirhodium catalysis is the development of a three-component reaction involving amines, diazo compounds, and allylic substrates to synthesize α-quaternary α-amino acid derivatives. organic-chemistry.org This transformation proceeds through a relay mechanism involving a carbene insertion followed by an allylic alkylation. The optimized catalytic system utilizes a dirhodium(II) carboxylate, such as dirhodium octanoate (B1194180) (Rh₂(Oct)₄), in combination with the bidentate phosphine ligand Xantphos. organic-chemistry.org

The proposed mechanism begins with the dirhodium-catalyzed carbene-induced N-H insertion of an amine into a diazo compound. This is followed by a Rh(II)-catalyzed allylic alkylation. The Xantphos ligand plays a crucial role in enhancing the catalytic activity and selectivity of the allylic alkylation step, suppressing undesired side reactions like cyclopropanation. organic-chemistry.org This method demonstrates high atom and step economy and has a broad substrate scope. organic-chemistry.org

| Reaction Type | Catalyst System | Reactants | Product | Key Mechanistic Steps |

|---|---|---|---|---|

| Three-component relay reaction | Rh₂(Oct)₄ / Xantphos | Amine, Diazo compound, Allylic substrate | α-quaternary α-amino acid derivative | Carbene N-H insertion, Allylic alkylation organic-chemistry.org |

Carbonylation Peroxidation

Dirhodium(II) catalysts have been successfully employed in the carbonylation peroxidation of α,β-unsaturated esters. nih.gov This three-component oxidative coupling reaction involves aryl aldehydes, α,β-unsaturated esters, and tert-butyl hydroperoxide. A notable catalyst for this transformation is Rh₂(esp)₂, where 'esp' is α,α,α',α'-tetramethyl-1,3-benzenedipropanoate. nih.gov The reaction proceeds under mild conditions to yield β-peroxyketones, which are stable enough for isolation and characterization. nih.gov

These β-peroxyketone products are valuable synthetic intermediates that can be used in the synthesis of epoxides, polysubstituted furans, and other biologically relevant molecules. nih.gov An interesting aspect of this reaction is the dual role of the aryl aldehyde, which not only acts as a reactant but also appears to prevent catalyst deactivation during the reaction.

Interactions of Dirhodium Tetraacetate with Biological Macromolecules and Biohybrid Systems

Coordination Chemistry with Amino Acids, Peptides, and Proteins

Dirhodium tetraacetate interacts with amino acids, peptides, and proteins primarily through coordination at its axial and equatorial positions. The nature of these interactions can range from labile axial binding to irreversible equatorial ligand exchange, sometimes leading to the breakdown of the dirhodium core itself nih.govnih.govnih.gov. Studies with individual amino acids have shown that residues with heteroatoms in their side chains, such as cysteine, histidine, and methionine, can induce noticeable spectral changes upon coordination nih.gov.

X-ray crystallography studies have been instrumental in identifying the specific amino acid residues that serve as binding sites for dirhodium tetraacetate on protein surfaces. The imidazole (B134444) ring of histidine is a common coordination site, binding to the axial positions of the dirhodium unit nih.govnih.gov. For instance, in bovine pancreatic ribonuclease (RNase A), dirhodium tetraacetate has been shown to bind near the side chains of His105 and His119 without perturbing the metal complex's core structure nih.govacs.org.

However, the interactions are not limited to histidine. A variety of other residues can coordinate with the metal complex, often leading to more complex structural changes. In studies with hen egg white lysozyme (B549824) (HEWL), dirhodium tetraacetate was found to react extensively, with its dimeric core partially breaking down nih.govmdpi.comnih.gov. The resulting mono- and di-rhodium fragments were observed to coordinate with a range of residues including Aspartate (Asp18, Asp101), Lysine (B10760008) (Lys13, Lys33, Lys96), Arginine (Arg14), and Histidine (His15) nih.govmdpi.com. The carboxylate groups of aspartate residues and the C-terminal carboxylate can also serve as binding sites mdpi.comnih.gov.

Table 1: Summary of Dirhodium Tetraacetate Binding Sites on Model Proteins

| Protein | Amino Acid Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Ribonuclease A (RNase A) | His105, His119 | Axial coordination, intact dirhodium core | nih.govacs.org |

| Hen Egg White Lysozyme (HEWL) | His15 | Coordination by monometallic fragment | nih.govmdpi.comnih.gov |

| Hen Egg White Lysozyme (HEWL) | Arg14 | Coordination by monometallic fragment | nih.gov |

| Hen Egg White Lysozyme (HEWL) | Lys13, Lys33, Lys96 | Coordination by mono- or di-rhodium units | nih.govmdpi.com |

| Hen Egg White Lysozyme (HEWL) | Asp18, Asp101 | Coordination by dirhodium units | nih.govmdpi.comnih.gov |

| Hen Egg White Lysozyme (HEWL) | Asn93 | Coordination by dirhodium units | mdpi.comnih.gov |

| Human Serum Albumin (HSA) | Histidine, Cysteine | Axial coordination of histidine and thiol groups | nih.gov |

The interaction of dirhodium tetraacetate with proteins often involves the substitution of its ligands. The acetate (B1210297) ligands in the equatorial positions can be displaced by protein side chains or other molecules. For example, the reaction with methionine involves an initial reversible axial coordination via the thioether sulfur atom, followed by an irreversible displacement of two acetate ligands by two methionine molecules, which coordinate in a tridentate fashion nih.gov. Heating can accelerate this substitution process nih.govnih.gov.

In some protein environments, such as within hen egg white lysozyme (HEWL) crystals, the dirhodium tetraacetate complex can partially degrade nih.govacs.orgnih.gov. This contrasts with its interaction with RNase A, where the dirhodium core remains intact nih.govacs.org. The stability and ligand substitution pathways are also influenced by the nature of the equatorial ligands themselves. Dirhodium complexes containing more labile trifluoroacetate (B77799) (tfa) ligands show different reactivity, readily exchanging these ligands upon interaction with proteins rsc.org. The protein environment and local concentration of potential ligands can thus dictate whether the paddlewheel structure is retained or undergoes transformation.

X-ray crystallography has provided atomic-level insights into the structures of adducts formed between dirhodium tetraacetate and proteins. These studies have confirmed the binding sites and revealed the conformational changes in both the protein and the metal complex upon interaction.

In the case of RNase A, crystallographic analysis of crystals soaked with dirhodium tetraacetate showed that the metal complex binds to two sites near His105 and His119, with the dirhodium core remaining unperturbed nih.govacs.org. The Rh-Rh bond distance remains consistent, and the paddlewheel structure is maintained nih.gov.

Conversely, studies on HEWL revealed a more complex scenario where the dirhodium unit can break apart nih.gov. Dimeric Rh-Rh units were found bound to aspartate and lysine side chains, while monomeric rhodium fragments coordinated to histidine and arginine residues nih.govmdpi.com. These structural studies are crucial for understanding the reactivity of the complex in a biological milieu and for the rational design of new biohybrid materials nih.gov. Research conducted at body temperature (37 °C) has confirmed that these binding events occur under physiological conditions, with conserved binding sites but potentially higher metal occupancy compared to lower temperatures mdpi.comnih.gov.

Table 2: Selected Crystallographic Data for Protein-Dirhodium Adducts

| Protein Adduct | PDB Code | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|

| [Rh₂(OAc)₄]/RNase A | Not specified | 1.5 - 1.6 | Intact dirhodium unit binds near His105 and His119. | nih.gov |

| [Rh₂(OAc)₄]/HEWL | 7BE2 | Not specified | Partial breakdown of dirhodium core; binding to Asp, Lys, Asn. | mdpi.com |

| [Rh₂(OAc)₄]/HEWL at 37°C | 9RUV | Not specified | Binding sites conserved at body temperature; increased metalation. | mdpi.com |

| [Rh₂(AcO)₄(L-HHis)₂]·2H₂O | Not specified | Not specified | Axial coordination of histidine imidazole groups; Rh-N distance ~2.23 Å. | nih.gov |

Development of Artificial Metalloenzymes

The catalytic prowess of dirhodium complexes has inspired their incorporation into protein scaffolds to create artificial metalloenzymes (ArMs) nih.govnih.gov. These biohybrid systems aim to combine the catalytic efficiency of the metal complex with the selectivity and specificity conferred by the protein environment, enabling novel chemical transformations in aqueous media nih.govacs.orgnih.gov.

The design of dirhodium-based ArMs involves the strategic placement of the metal catalyst within a host protein or peptide. A key principle is the selection of a suitable protein scaffold that provides a well-defined binding pocket to control substrate access and orientation relative to the catalytic rhodium center nih.govnih.gov.

Several strategies are employed for conjugation:

Covalent Attachment: Synthetic catalysts can be covalently linked to the protein scaffold. One method utilizes strain-promoted azide-alkyne cycloaddition (SPAAC), where a dirhodium complex functionalized with an alkyne is reacted with a protein containing a genetically encoded azido-amino acid nih.gov.

Supramolecular Anchoring: This involves non-covalent interactions, such as coordinating the dirhodium complex to specific amino acid residues, like histidine, which are naturally present or introduced through site-directed mutagenesis.

De Novo Peptide Design: This approach involves creating peptides from scratch that are designed to bind the dirhodium cofactor, often through bridging carboxylate side chains from aspartate residues, forming a structured ligand framework around the metal center.

Optimization of the protein scaffold through genetic engineering is often necessary to enhance catalytic performance. This can involve mutating residues in the vicinity of the active site to fine-tune the steric and electronic environment, thereby improving selectivity and activity nih.gov.

Dirhodium-based biohybrid systems have demonstrated catalytic activity in a range of chemical reactions, often with enhanced selectivity compared to the free catalyst in solution acs.org. Dirhodium tetracarboxylates are versatile catalysts for reactions involving the decomposition of diazo compounds, such as carbene insertion into C-H bonds and olefin cyclopropanation nih.govresearchgate.net.

By incorporating a dirhodium catalyst into a prolyl oligopeptidase (POP) scaffold, researchers have created an ArM capable of performing asymmetric olefin cyclopropanation in an aqueous environment nih.gov. Genetic optimization of this ArM led to high levels of enantioselectivity and a reduction in undesirable side reactions nih.gov. Similarly, cross-linked crystals of a dirhodium tetraacetate/RNase A adduct have been used as robust, heterogeneous catalysts for olefin cyclopropanation and the self-coupling of diazo compounds in aqueous solutions nih.govacs.org. These biohybrid materials can tolerate organic solvents and variations in temperature and pH, showcasing their potential for practical applications in catalysis nih.gov.

Engineering of Heterogeneous Biocatalysts

The integration of dirhodium tetraacetate into biological macromolecules and biocompatible scaffolds is a key strategy in the development of novel heterogeneous biocatalysts. These biohybrid systems aim to combine the unique catalytic activity of the dirhodium center with the structural and functional properties of biomaterials, leading to catalysts with enhanced stability, reusability, and selectivity. This approach leverages biological structures as sophisticated supports for anchoring the metallic catalyst, creating a well-defined microenvironment that can influence the catalytic process. Key methodologies include the immobilization of the dirhodium complex within the crystalline lattice of proteins, the use of cross-linked enzyme crystals as robust scaffolds, and the anchoring of the complex onto the surface of biocompatible materials.

Immobilization of Dirhodium Tetraacetate in Protein Crystals

The fixation of dirhodium complexes within the porous channels of protein crystals presents a compelling method for creating heterogeneous catalysts. nih.govfigshare.comnih.gov This strategy utilizes the well-defined, porous architecture of protein crystals to host the catalytic metal complex. The porous solvent channels within these crystals can enhance catalytic activity by increasing the likelihood of substrate collisions at the rhodium binding sites. nih.govnih.gov

A notable example involves the use of bovine pancreatic ribonuclease (RNase A) crystals. nih.gov Specifically, RNase A crystals belonging to the P3221 space group, which feature pores of approximately 4 nm, have been employed to immobilize dirhodium tetraacetate. nih.govacs.org The immobilization is typically achieved by soaking the pre-grown protein crystals in a saturated solution of dirhodium tetraacetate. nih.gov X-ray diffraction studies on RNase A crystals soaked for varying durations (1, 2, and 6 hours) have been used to characterize the metal binding and accumulation process within the crystal lattice. nih.govamazonaws.com

Structural analysis via X-ray crystallography reveals that the dirhodium tetraacetate moiety binds to specific sites within the protein crystal without disrupting the core paddlewheel structure of the complex. nih.govnih.gov In the case of RNase A crystals from the C2 space group, two primary dirhodium binding sites were identified in proximity to the side chains of histidine residues His105 and His119. nih.govacs.org At these sites, the dirhodium unit is linked to the nitrogen atom of the histidine's imidazole ring at an axial position. nih.govacs.org This interaction preserves the fundamental structure of the dirhodium complex, allowing it to remain catalytically active. nih.gov Studies on hen egg white lysozyme (HEWL) have also demonstrated the binding of dirhodium tetraacetate to protein crystals, further supporting the viability of this immobilization approach. mdpi.comnih.gov

Cross-Linked Enzyme Crystals (CLECs) as Dirhodium Scaffolds

To enhance the mechanical stability and robustness of the protein crystal-based catalysts for practical applications, they are often stabilized through cross-linking. nih.gov This process creates Cross-Linked Enzyme Crystals (CLECs), which are more resistant to physical and chemical stresses. Glutaraldehyde is a commonly used cross-linking agent that forms covalent bonds between protein molecules, reinforcing the crystal lattice. nih.govacs.org

The procedure involves first preparing cross-linked RNase A (CL_RNase A) crystals and subsequently soaking them with dirhodium tetraacetate. nih.gov This two-step process ensures that the crystals can withstand both the cross-linking treatment and the metal-soaking procedure. nih.gov X-ray diffraction analysis of the resulting cross-linked [Rh₂(OAc)₄]/RNase A adduct (CL_[Rh₂(OAc)₄]/RNase A) shows no significant structural changes compared to the non-cross-linked version, indicating that the cross-linking process effectively stabilizes the rhodium complex within the RNase A scaffold. nih.gov

These stabilized, metal-functionalized crystals have been successfully utilized as heterogeneous catalysts in aqueous solutions. nih.govfigshare.comnih.gov Their catalytic activity has been demonstrated in reactions such as olefin cyclopropanation and the self-coupling of diazo compounds. nih.govfigshare.com The porous nature of the crystals allows for the diffusion of substrates to the catalytically active rhodium sites located on the pore surfaces. nih.govacs.org The use of CL_[Rh₂(OAc)₄]/RNase A crystals overcomes limitations associated with using either the metal complex or the protein alone, offering a system that can tolerate higher concentrations of organic compounds and variations in temperature and pH. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Protein Scaffold | Bovine Pancreatic Ribonuclease (RNase A) | nih.govnih.govacs.org |

| Dirhodium Complex | Dirhodium tetraacetate [Rh₂(OAc)₄] | nih.govacs.org |

| Immobilization Method | Soaking of pre-formed protein crystals in a saturated [Rh₂(OAc)₄] solution. | nih.gov |

| Cross-Linking Agent | Glutaraldehyde (GA) | nih.govacs.org |

| Binding Sites in RNase A | Axial binding to Nε of His105 and His119 side chains. | nih.govacs.org |

| Catalyzed Reactions | - Olefin cyclopropanation

| nih.govfigshare.com |

| Key Advantage | Creates a robust, heterogeneous catalyst operable in aqueous solutions with enhanced stability. | nih.gov |

Surface Anchoring on Biocompatible Materials (e.g., Cellulose (B213188) Nanocrystals, SBA-15)

Another effective strategy for creating heterogeneous catalysts involves anchoring dirhodium tetraacetate onto the surface of biocompatible and high-surface-area materials. This approach leverages the robust nature of the support material to immobilize the catalyst, facilitating easy separation and recycling.

Cellulose Nanocrystals (CNCs) are bio-based, renewable nanomaterials with a high specific surface area and an abundance of surface hydroxyl groups. mdpi.com These properties make them an attractive support for catalyst immobilization. The hydroxyl groups on the surface of CNCs can be chemically modified or functionalized to create specific anchoring points for dirhodium complexes. eventus.com.br Although direct studies on dirhodium tetraacetate immobilization on CNCs are specific, the principles of surface functionalization are well-established. For instance, functionalization can be achieved through esterification or by introducing linker molecules that can then coordinate to the axial positions of the dirhodium complex, effectively tethering it to the cellulose surface. researchgate.net This creates a bio-based heterogeneous catalyst with potential applications in green chemistry.

SBA-15 is a mesoporous silica (B1680970) material with a highly ordered hexagonal pore structure, large surface area, and tunable pore size. csic.es These characteristics make it an excellent solid support for catalytically active metal complexes. nih.gov For the immobilization of dirhodium complexes, the silica surface of SBA-15 is typically functionalized with organic groups. researchgate.net For example, the surface can be modified with amine or carboxyl functionalities. researchgate.net A dirhodium catalyst can then be covalently linked to these functional groups. researchgate.net Theoretical studies have explored the binding pathways of dirhodium complexes to linkers like n-butylamine and n-butyric acid on an SBA-15 surface. researchgate.net These functionalized SBA-15/dirhodium systems have been investigated as catalysts for reactions such as the cyclopropanation of styrene (B11656) with ethyl diazoacetate. researchgate.net

| Support Material | Surface Functionalization/Linker | Immobilized Dirhodium Complex | Potential Application | Reference |

|---|---|---|---|---|

| Cellulose Nanocrystals (CNCs) | Modification of surface hydroxyl groups (e.g., esterification, linker attachment). | Dirhodium tetraacetate | Heterogeneous catalysis in green chemistry. | mdpi.comresearchgate.net |

| SBA-15 (Mesoporous Silica) | Amine and carboxyl bifunctionalization. | Dirhodium acetate dimer units | Cyclopropanation reactions. | researchgate.net |

| Polystyrene Resin | Pyridine functionalization. | Dirhodium tetrakis((S)-N-dodecylbenzenesulfonyl)prolinate | Asymmetric intermolecular C-H activation. | nih.gov |

Dirhodium Tetraacetate in Supramolecular Chemistry and Materials Science

Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Dirhodium(II) tetracarboxylates, including dirhodium tetraacetate, are highly effective building blocks for creating coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net Their paddlewheel-type dinuclear core possesses both axial and equatorial sites that can coordinate with various linker ligands to form extended one-, two-, or three-dimensional structures. researchgate.net

The fundamental principle behind their use in constructing CPs and MOFs lies in the selective coordination of linker molecules. Linkers with nitrogen-donor atoms, such as pyrazine, typically coordinate to the axial positions of the dirhodium unit. In contrast, polycarboxylate linkers, like the 1,4-benzenedicarboxylate anion, can substitute the acetate (B1210297) groups at the equatorial sites. researchgate.net This directional coordination allows for the rational design and synthesis of frameworks with specific topologies and properties.

The resulting CPs and MOFs assembled from dirhodium tetraacetate units have shown significant potential in various applications, including gas adsorption and catalysis. researchgate.net For instance, the strategic use of dirhodium building blocks can create porous materials capable of selectively adsorbing gas molecules like nitrogen monoxide (NO). researchgate.net The choice of the carboxylate ligand on the dirhodium core itself can also influence the properties of the final material.

A key advantage of using dirhodium tetraacetate is the well-defined geometry of the paddlewheel unit, which acts as a rigid and predictable node within the framework. This structural integrity is crucial for creating robust and permanently porous materials. kyoto-u.ac.jp

Table 1: Examples of Linkers Used with Dirhodium Units in CPs and MOFs

| Linker Type | Donor Atom | Coordination Site | Example Linker |

|---|---|---|---|

| N-donor Ligand | Nitrogen | Axial | Pyrazine |

| Polycarboxylate | Oxygen | Equatorial | 1,4-Benzenedicarboxylate |

Self-Assembly of Metallomacrocycles and Coordination Cages